molecular formula C11H9Br2N3O B4993549 Benzotriazol-1-yl-(2,2-dibromo-1-methylcyclopropyl)methanone

Benzotriazol-1-yl-(2,2-dibromo-1-methylcyclopropyl)methanone

Cat. No.: B4993549
M. Wt: 359.02 g/mol
InChI Key: ZSFVQKQHCMOSCI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzotriazol-1-yl-(2,2-dibromo-1-methylcyclopropyl)methanone typically involves the reaction of benzotriazole with a suitable dibromo-cyclopropyl derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

Benzotriazol-1-yl-(2,2-dibromo-1-methylcyclopropyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzotriazol-1-yl-(2,2-dibromo-1-methylcyclopropyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzotriazol-1-yl-(2,2-dibromo-1-methylcyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s benzotriazole moiety is known to form π–π stacking interactions and hydrogen bonds with enzymes and receptors, which can modulate their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzotriazol-1-yl-(2,2-dibromo-1-methylcyclopropyl)methanone include other benzotriazole derivatives, such as:

Uniqueness

This compound is unique due to its dibromo-cyclopropyl moiety, which imparts distinct chemical reactivity and biological activity compared to other benzotriazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

benzotriazol-1-yl-(2,2-dibromo-1-methylcyclopropyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br2N3O/c1-10(6-11(10,12)13)9(17)16-8-5-3-2-4-7(8)14-15-16/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFVQKQHCMOSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Br)Br)C(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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